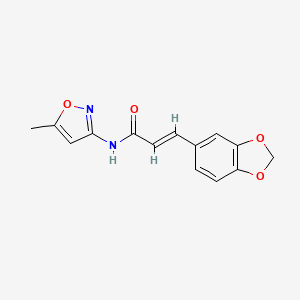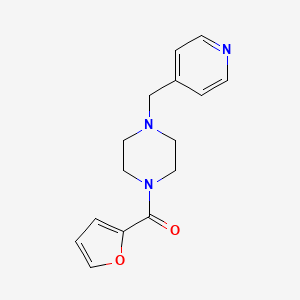![molecular formula C14H21N7OS B5514432 1-(2-piperazin-1-ylethyl)-N-[2-(1,3-thiazol-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5514432.png)
1-(2-piperazin-1-ylethyl)-N-[2-(1,3-thiazol-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to a class of chemicals that include multiple heterocyclic rings such as piperazine, thiazole, and triazole, known for their diverse biological activities and potential in medicinal chemistry. Research has focused on various derivatives within this class due to their relevance in developing new therapeutic agents.
Synthesis Analysis
The synthesis of similar compounds often involves multi-step reactions, including cyclization of thiosemicarbazide derivatives and click chemistry for triazole formation. Microwave-assisted synthesis provides an eco-friendly and efficient method for creating these compounds, highlighting the importance of regioselective cyclization and the role of catalysts in achieving desired structures (Said et al., 2020).
Molecular Structure Analysis
The molecular structure of compounds in this category is often characterized using techniques like X-ray diffraction, demonstrating conventional conformations for the piperazine ring and highlighting the significance of the triazole ring in the overall structure. Such studies provide insights into the spatial arrangement and potential interaction sites of the molecule (Said et al., 2020).
Chemical Reactions and Properties
Compounds with this structure participate in various chemical reactions, including interactions with nucleophiles and electrophiles, due to their active functional groups. Their reactivity can lead to the formation of new derivatives with potential biological activities. The triazole and thiazole rings contribute significantly to the molecule's chemical behavior, affecting its reactivity and interaction with biological targets.
Physical Properties Analysis
Physical properties such as solubility, melting point, and stability are crucial for the practical application of these compounds. These properties are influenced by the compound's molecular structure, particularly the heterocyclic rings and substituents, which can affect its behavior in different environments and under various conditions.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and photostability, are determined by the functional groups present in the molecule. The presence of piperazine, thiazole, and triazole rings in the compound confers a range of chemical behaviors, enabling interactions with a variety of biological molecules and potential utility in drug design and development.
- Microwave synthesis and structural analysis by (Said et al., 2020).
Scientific Research Applications
Microwave-Assisted Synthesis and Biological Activities
Research has shown that compounds incorporating elements like 1,3-oxazol(idin)e, 5-thioxo-1,2,4-triazole, and notably 1,3-thiazole nuclei exhibit significant antimicrobial, antiurease, and antilipase activities. A study by Başoğlu et al. (2013) developed compounds through microwave-assisted synthesis, demonstrating good to moderate antimicrobial activities against various microorganisms. This suggests the potential utility of 1-(2-piperazin-1-ylethyl)-N-[2-(1,3-thiazol-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide in antimicrobial applications (Başoğlu et al., 2013).
Antifungal and Antibacterial Activities
Further studies have emphasized the synthesis of derivatives that target specific biological pathways. For example, derivatives of ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate showed promising results as Mycobacterium tuberculosis DNA GyrB inhibitors, highlighting the compound's potential in antitubercular therapy (Reddy et al., 2014). Additionally, a series of novel 1,4-disubstituted 1,2,3-triazole derivatives were synthesized and evaluated for their antimicrobial activities, indicating the compound's versatility in combating microbial infections (Jadhav et al., 2017).
Antitubercular Activity
Specifically targeting Mycobacterium tuberculosis, compounds designed by hybridizing thiazole and aminopiperidine cores have been evaluated for their inhibitory activities against Mycobacterium smegmatis GyrB ATPase and Mycobacterium tuberculosis DNA gyrase. This research underlines the potential of the compound in the development of novel antitubercular agents, with certain derivatives showing significant activity and minimal cytotoxicity in eukaryotic cells (Jeankumar et al., 2013).
Novel Hybrid Molecules and Their Biological Screening
The exploration of hybrid molecules containing the triazole-thiazole moiety demonstrates a broad spectrum of biological activities, including antimicrobial and antifungal properties. These studies provide a foundation for further chemical modifications to enhance efficacy and specificity towards targeted pathogens (Deshmukh et al., 2017).
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(2-piperazin-1-ylethyl)-N-[2-(1,3-thiazol-2-yl)ethyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N7OS/c22-14(17-2-1-13-16-5-10-23-13)12-11-21(19-18-12)9-8-20-6-3-15-4-7-20/h5,10-11,15H,1-4,6-9H2,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTMNMIQIEWSGOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCN2C=C(N=N2)C(=O)NCCC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N7OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-piperazin-1-ylethyl)-N-[2-(1,3-thiazol-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-(2-methoxyphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5514400.png)
![4-[(4-chlorophenyl)thio]-2-methylthieno[2,3-d]pyrimidine](/img/structure/B5514413.png)
![3-[(3R*,4S*)-1-{[2-(dimethylamino)pyrimidin-5-yl]methyl}-4-(4-methylpiperazin-1-yl)piperidin-3-yl]propanoic acid](/img/structure/B5514423.png)

![(3S*,4R*)-1-{[(cyclopropylmethyl)thio]acetyl}-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5514444.png)

![6-(3-methoxyphenyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5514451.png)

![4-methyl-3-(2-oxo-1-imidazolidinyl)-N-[(1R)-2,2,2-trifluoro-1-phenylethyl]benzamide](/img/structure/B5514465.png)
![N-[(5-cyclohexyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]tetrahydrofuran-3-carboxamide](/img/structure/B5514472.png)